1-Benzyl-1H-imidazole-2-carboxylic acid belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties. The presence of both the benzyl group and the carboxylic acid enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
The synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid can be achieved through several methods, primarily involving the cyclization of amido-nitriles or the reaction of imidazole derivatives with benzyl compounds.
The structure of 1-Benzyl-1H-imidazole-2-carboxylic acid features a five-membered aromatic heterocycle (imidazole) with two nitrogen atoms positioned at specific locations within the ring. The benzyl group is attached to one nitrogen atom, while the carboxylic acid group is located at the second carbon atom of the imidazole ring.
Crystallographic studies have been employed to elucidate the three-dimensional structure, revealing how these functional groups interact spatially .
1-Benzyl-1H-imidazole-2-carboxylic acid participates in various chemical reactions that modify its structure and enhance its utility in synthetic chemistry.
Reactions typically utilize nickel catalysts for cyclization, along with oxidizing agents for oxidation reactions. Conditions are generally mild to moderate to preserve the stability of the imidazole ring.
The mechanism of action for 1-Benzyl-1H-imidazole-2-carboxylic acid has been studied primarily concerning its role as an inhibitor of metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria.
Research indicates that this compound effectively binds to the active site of metallo-beta-lactamases like VIM-2. Crystallographic analysis has provided insights into how modifications can enhance binding affinity and specificity, crucial for developing effective therapeutics against resistant bacterial strains .
1-Benzyl-1H-imidazole-2-carboxylic acid exhibits distinct physical and chemical properties that contribute to its functionality in various applications.
These properties make it suitable for various applications in medicinal chemistry and organic synthesis .
The applications of 1-Benzyl-1H-imidazole-2-carboxylic acid span several scientific fields:
The versatility of this compound underscores its significance in both research contexts and practical applications across various industries.
1-Benzyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound classified as a monosubstituted imidazole derivative. Its systematic IUPAC name is 1-benzyl-1H-imidazole-2-carboxylic acid, reflecting the benzyl group attached to the nitrogen atom at position 1 of the imidazole ring and the carboxylic acid moiety at position 2. The molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. Its sodium salt form, sodium 1-benzyl-1H-imidazole-2-carboxylate (C₁₁H₉N₂NaO₂), has a molecular weight of 224.19 g/mol [3] . Key identifiers include:
Structurally, the molecule comprises:
Table 1: Nomenclature and Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 1-Benzyl-1H-imidazole-2-carboxylic acid |
Molecular Formula | C₁₁H₁₀N₂O₂ |
Molecular Weight | 202.21 g/mol |
CAS Number (Acid) | 16042-26-5 |
CAS Number (Sodium Salt) | 1173026-41-9 |
XLogP3-AA | 1.9 (predicted) |
This compound emerged prominently in antimicrobial research during the late 2010s. A pivotal milestone was its identification via anchor pharmacophore-based virtual screening using the computational tool AncPhore. Researchers targeted the conserved active-site region of metallo-β-lactamases (MBLs), enzymes conferring bacterial resistance to β-lactam antibiotics. The compound was selected from commercial libraries due to its predicted ability to coordinate the active-site zinc ions and engage with positively charged residues (e.g., Arg228) in Verona integron-encoded metallo-β-lactamase (VIM) enzymes [2] [7].
X-ray crystallography confirmed its binding mode in the VIM-2 active site (PDB ID: 7CHV), validating the initial in silico predictions. This complex revealed direct coordination between the imidazole carboxylate group and the "second zinc" (Zn2) ion, alongside electrostatic interactions with Arg228 [7] [9]. Subsequent optimization campaigns focused on modifying the benzyl group and imidazole ring positions to enhance potency and permeability, leading to derivatives like 5-methyl-1-benzyl-1H-imidazole-2-carboxylic acid (PDB ID: 7DZ1) [8].
Table 2: Key Historical Milestones
Year | Milestone | Significance |
---|---|---|
2020 | Identification via virtual screening (AncPhore) | First report as VIM MBL inhibitor |
2021 | Crystal structure with VIM-2 (PDB: 7CHV) | Validated Zn2 coordination and binding mode |
2021 | Synthesis of optimized derivatives (e.g., 55) | Achieved potent activity against clinical isolates |
As an imidazole-based scaffold, this compound epitomizes the versatility of heterocycles in drug design. The imidazole ring offers:
Its primary medicinal significance lies in combating antibiotic resistance. As a pioneering chemotype for inhibiting metallo-β-lactamases (especially VIM-type), it addresses an urgent clinical challenge: carbapenem-resistant Gram-negative pathogens (e.g., Pseudomonas aeruginosa). Unlike serine-β-lactamase inhibitors (e.g., clavulanic acid), no MBL inhibitors were clinically approved until recent years. This compound’s ability to restore meropenem efficacy against resistant strains positions it as a critical tool for antibiotic stewardship [2] [9].
Mechanistically, it exploits conserved anchor pharmacophore features in MBLs:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0